molecular formula C17H16N2O2 B11147500 (1E)-1-(7-methoxy-4-methyl-2H-chromen-2-ylidene)-2-phenylhydrazine

(1E)-1-(7-methoxy-4-methyl-2H-chromen-2-ylidene)-2-phenylhydrazine

Cat. No.: B11147500
M. Wt: 280.32 g/mol
InChI Key: YBZRIXCGSXYHTO-HTXNQAPBSA-N
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Description

1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE is a complex organic compound with a unique structure that includes a chromenylidene moiety and a phenylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE typically involves the condensation of 7-methoxy-4-methyl-2H-chromen-2-one with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenylidene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in the inflammatory process, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE shares structural similarities with other chromenylidene and phenylhydrazine derivatives, such as:
    • 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-METHYLHYDRAZINE
    • 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-ETHYLHYDRAZINE

Uniqueness

The uniqueness of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE lies in its specific substitution pattern and the presence of both chromenylidene and phenylhydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(E)-(7-methoxy-4-methylchromen-2-ylidene)amino]aniline

InChI

InChI=1S/C17H16N2O2/c1-12-10-17(19-18-13-6-4-3-5-7-13)21-16-11-14(20-2)8-9-15(12)16/h3-11,18H,1-2H3/b19-17+

InChI Key

YBZRIXCGSXYHTO-HTXNQAPBSA-N

Isomeric SMILES

CC1=C/C(=N\NC2=CC=CC=C2)/OC3=C1C=CC(=C3)OC

Canonical SMILES

CC1=CC(=NNC2=CC=CC=C2)OC3=C1C=CC(=C3)OC

Origin of Product

United States

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